5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Scientific Research Applications
5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the bromination of 1-methylimidazole followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl fluoride source. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale bromination and sulfonylation reactions. These methods would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions under specific conditions.
Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may vary but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of imidazole N-oxides.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methylimidazole
- 1-Methylimidazole-2-sulfonyl fluoride
- 5-Chloro-1-methylimidazole-2-sulfonyl fluoride
Uniqueness
5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
5-bromo-1-methylimidazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-3(5)2-7-4(8)11(6,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXJYPPSWZILPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.